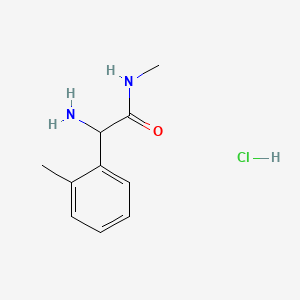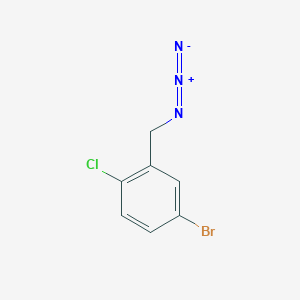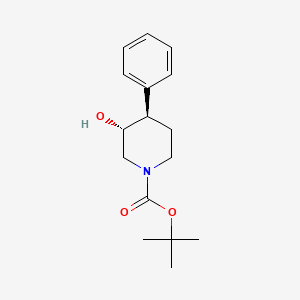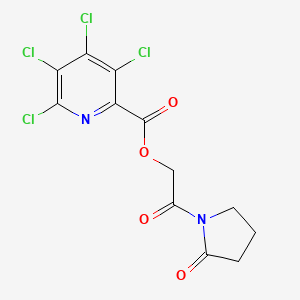
2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a complex organic compound that features a pyrrolidine ring and a tetrachloropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves the reaction of 2-oxopyrrolidine derivatives with tetrachloropyridine carboxylate esters. One common method involves the use of ethyl 2-(2-oxopyrrolidin-1-yl)acetate as a starting material . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the pyrrolidine ring or the tetrachloropyridine moiety.
Substitution: Halogen atoms in the tetrachloropyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine and pyridine compounds .
Aplicaciones Científicas De Investigación
2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The tetrachloropyridine moiety may enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Piracetam: 2-Oxo-1-pyrrolidineacetamide, known for its nootropic effects.
2-(2-oxo-pyrrolidin-1-yl)-butyramide: Another pyrrolidine derivative with potential biological activity.
Uniqueness
2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is unique due to the presence of the tetrachloropyridine moiety, which can significantly alter its chemical and biological properties compared to other pyrrolidine derivatives .
Propiedades
Número CAS |
1016480-06-0 |
|---|---|
Fórmula molecular |
C12H8Cl4N2O4 |
Peso molecular |
386.0 g/mol |
Nombre IUPAC |
[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate |
InChI |
InChI=1S/C12H8Cl4N2O4/c13-7-8(14)10(17-11(16)9(7)15)12(21)22-4-6(20)18-3-1-2-5(18)19/h1-4H2 |
Clave InChI |
GTGTVQVDPORVJY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C(=O)COC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Solubilidad |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate](/img/structure/B13552567.png)

![Ethyl2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate](/img/structure/B13552572.png)
![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13552576.png)
![1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol](/img/structure/B13552590.png)
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552597.png)
![tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13552607.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13552620.png)
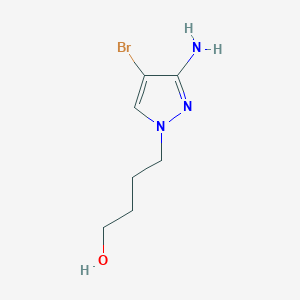
![tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13552627.png)
